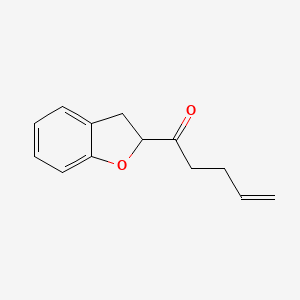

1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

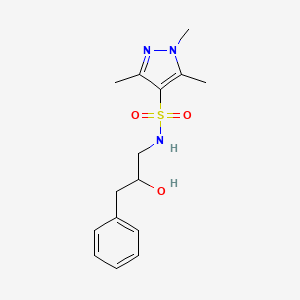

“1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one” is a chemical compound with the molecular formula C13H14O2 . It has a molecular weight of 202.25 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14O2/c1-2-3-7-11(14)13-9-10-6-4-5-8-12(10)15-13/h2,4-6,8,13H,1,3,7,9H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid . Its exact boiling point is not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways

Researchers have developed novel synthetic pathways to create derivatives of 2,3-dihydrobenzofuran, demonstrating applications in organic synthesis and materials science. For instance, a study describes the BF3·OEt2-catalyzed synthesis of 1-(tetrahydropyran-3-yl)-1,3-dihydroisobenzofuran and trans-fused hexahydropyrano[3,2-c]chromene derivatives from (E)-5-(2-(hydroxymethyl)phenyl)pent-4-en-1-ol with aldehydes, yielding these compounds in good to excellent yields with high selectivity (Sundar et al., 2014). Another study demonstrated the stereoinduced cyclization of acyloxyalkenes using iodosylbenzene, leading to tetrahydrofurans with high diastereomeric ratios (Fujita et al., 2008).

Chemical Reactivity and Applications

Research has also focused on the reactivity and potential applications of 2,3-dihydrobenzofuran derivatives. For example, one study reported on the reactions of o-quinone methides with pyridinium methylides, leading to a diastereoselective synthesis of 1,2-dihydronaphtho[2,1-b]furans and 2,3-dihydrobenzofurans, showcasing the synthetic versatility of these compounds (Osyanin et al., 2013). Another study explored the dihydrogen activation by frustrated carbene-borane Lewis pairs, highlighting the role of sterically demanding N-heterocyclic carbenes in heterolytic dihydrogen activation and ring-opening of tetrahydrofuran (Kronig et al., 2011).

Materials Science and Catalysis

In materials science, derivatives of 2,3-dihydrobenzofuran have been synthesized for applications in electronics and photonics. A study described a new synthetic route to substituted tetracenes and pentacenes via stereoselective [4+2] cycloadditions of 1,4-dihydro-1,4-epoxynaphthalene and isobenzofuran, indicating potential applications in organic electronics (Eda et al., 2015).

Crystallography and Structural Analysis

Research has also delved into the crystallographic analysis of these compounds, providing insights into their structural properties. For example, a study on the centrosymmetric resonance-assisted intermolecular hydrogen bonding chains in the enol form of β-diketone emphasized the importance of structural analysis in understanding molecular interactions (Franca et al., 2016).

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-2-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-7-11(14)13-9-10-6-4-5-8-12(10)15-13/h2,4-6,8,13H,1,3,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTCIKRPDUALDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 5-[[4-[4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]phenoxy]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2751678.png)

![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751679.png)

![N-(cyanomethyl)-5-methyl-1-[2-(propan-2-yl)phenyl]-N-propyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2751683.png)

![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)

![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)

![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)